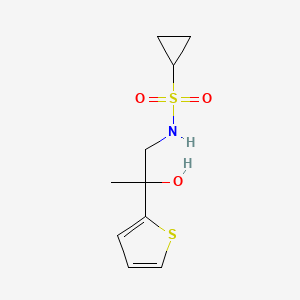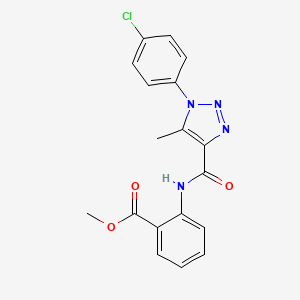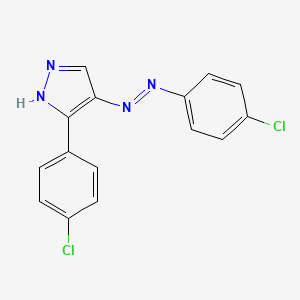
1-(Furan-2-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as FMU, is a chemical compound that has been extensively studied for its potential therapeutic applications. FMU is a urea derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation and migration of cancer cells. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vitro and in vivo. In addition, this compound has been shown to reduce the levels of pro-inflammatory cytokines in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Furan-2-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized. This compound has also been shown to have low toxicity in vitro and in vivo. However, this compound has some limitations for lab experiments. It has poor water solubility, which can limit its bioavailability in vivo. In addition, this compound has a short half-life, which can limit its therapeutic efficacy.
Orientations Futures
For 1-(Furan-2-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea research include:
1. Optimization of the synthesis method to increase the yield of this compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo.
3. Evaluation of the efficacy of this compound in animal models of cancer and inflammation.
4. Identification of the molecular targets of this compound and its downstream signaling pathways.
5. Development of this compound analogs with improved pharmacological properties.
In conclusion, this compound is a urea derivative that has shown promising results in preclinical studies for its potential therapeutic applications. This compound inhibits the growth of cancer cells and reduces inflammation in vitro and in vivo. Further research is needed to fully understand its mechanism of action and therapeutic potential.
Méthodes De Synthèse
1-(Furan-2-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can be synthesized using various methods, including the reaction of furan-2-carboxaldehyde with 1-(3-methoxyphenyl)-3-(pyrrolidin-3-yl)urea in the presence of a catalyst. Another method involves the reaction of furan-2-carboxaldehyde with 1-(3-methoxyphenyl)-3-(pyrrolidin-3-yl)thiourea in the presence of a base. These methods have been optimized to increase the yield of this compound.
Applications De Recherche Scientifique
1-(Furan-2-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been studied for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-23-14-5-2-4-13(9-14)20-11-12(8-16(20)21)19-17(22)18-10-15-6-3-7-24-15/h2-7,9,12H,8,10-11H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGKCCYXQQFRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

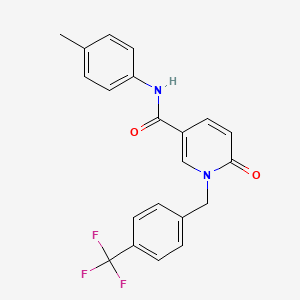
![3-benzyl-9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2951445.png)
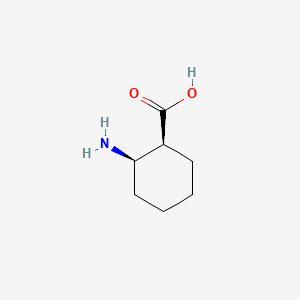
![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B2951448.png)
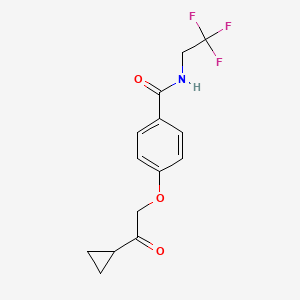
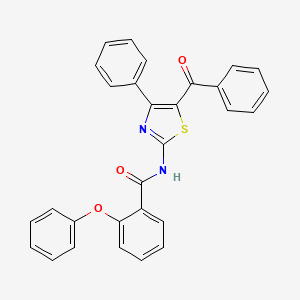

![9H-Fluoren-9-ylmethyl N-[(1S)-3-(methylsulfanyl)-1-{[(1R)-1-phenylethyl]carbamoyl}propyl]carbamate](/img/structure/B2951456.png)
![8-(5-Bromo-2-methoxyphenyl)-5-(2-ethoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2951457.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2951458.png)
